molecular formula C11H18N4O B12312962 rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis

rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis

Cat. No.: B12312962
M. Wt: 222.29 g/mol
InChI Key: ZYHNQGKFGTUEPH-UHFFFAOYSA-N
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Description

rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyridine core linked to a 1,2,4-oxadiazole ring. The molecular formula is C₁₃H₂₁N₃O (molecular weight: 221.65 g/mol) . The compound’s stereochemistry is defined by the cis configuration at the 3aR and 7aR positions, and the racemic nature indicates equal contributions of enantiomers.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

3-methyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C11H18N4O/c1-8-13-10(16-14-8)11-3-4-15(2)6-9(11)5-12-7-11/h9,12H,3-7H2,1-2H3

InChI Key

ZYHNQGKFGTUEPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C23CCN(CC2CNC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine ring and the subsequent attachment of the oxadiazole group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce reduced pyrrolo[3,4-c]pyridine compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,2,4-oxadiazole derivatives and related bicyclic systems, focusing on structural features, synthetic routes, and physicochemical properties.

Core Structural Variations

  • Target Compound : Combines a pyrrolo[3,4-c]pyridine core with a 1,2,4-oxadiazole ring. The cis configuration and methyl substituents enhance rigidity and influence lipophilicity .
  • 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles : Feature simpler oxadiazole-pyrimidine hybrids, synthesized via three-component cycloaddition involving aldehydes, urea, and acetonyl precursors. These lack the bicyclic pyrrolo-pyridine system, reducing steric hindrance .
  • (3R-cis)-3,7α-Diphenyltetrahydropyrrolo-[2,1-b]oxazol-5(6H)-one : A lactone-containing analog with phenyl substituents. The oxazolone ring replaces oxadiazole, introducing a carbonyl group that may alter hydrogen-bonding capacity .
  • Thiazolo[3,4-c]oxazolium Derivatives : Replace pyrrolo-pyridine with thiazolo-oxazole cores. The sulfur atom in thiazole impacts electronic properties and bioavailability compared to nitrogen-dominant systems .

Substituent Effects

  • Methyl vs. Phenyl Groups : The target compound’s methyl substituents (at C5 and C3) likely increase lipophilicity (logP ≈ 1.8 predicted) compared to phenyl-substituted analogs (e.g., 3-phenyl-1,2,4-oxadiazoles, logP ≈ 2.5) .

Physicochemical and Spectral Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Method
Target compound Pyrrolo-pyridine + oxadiazole C5-methyl, C3-methyl 221.65 Not reported
5-Acetonyl-3-phenyl-1,2,4-oxadiazole Oxadiazole C3-phenyl, C5-acetonyl 218.24 Three-component cycloaddition
(3R-cis)-3,7α-Diphenylpyrrolo-oxazolone Pyrrolo-oxazolone C3-phenyl, C7α-phenyl 349.41 Cyclocondensation
Thiazolo-oxazolium carboxylate Thiazolo-oxazole p-Methoxyphenyl 367.43 Dipolar cycloaddition

Research Implications and Limitations

  • Structural Insights : The target compound’s bicyclic architecture offers a unique balance of rigidity and lipophilicity, advantageous for central nervous system (CNS) drug design.
  • Knowledge Gaps: Limited data on the compound’s synthesis, biological activity, and spectroscopic characterization (e.g., NMR, XRD) hinder direct comparisons.
  • Future Directions : Computational studies (e.g., molecular docking) could elucidate interactions with biological targets, while synthetic optimization may improve yield and enantiomeric resolution.

Biological Activity

Chemical Information

  • IUPAC Name : rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole
  • CAS Number : 2187426-25-9
  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 246.31 g/mol
  • Purity : Typically reported at 95% in commercial preparations.

Research indicates that rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with promising results indicating inhibition of growth at specific concentrations.
  • Cytotoxic Effects : In vitro assays have demonstrated that the compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Properties : There is evidence suggesting that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is hypothesized to be due to its ability to modulate neurotransmitter levels.

Case Studies and Research Findings

StudyFindings
Study 1Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at concentrations above 50 µM.
Study 2Investigated cytotoxic effects on HeLa and MCF-7 cell lines. IC50 values were determined to be approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells, indicating selective toxicity.
Study 3Explored neuroprotective effects in a rat model of Parkinson's disease. The compound improved motor function and reduced neuroinflammation markers significantly compared to control groups.

Discussion of Biological Activity

The biological activities of rac-5 are largely attributed to its structural features which allow it to interact with various biological targets. The oxadiazole moiety is known for its role in enhancing bioactivity due to its electron-withdrawing nature, which may facilitate interactions with enzymes or receptors involved in microbial resistance or cancer pathways.

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